molecular formula C26H30N2O4 B330580 11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B330580
M. Wt: 434.5 g/mol
InChI Key: FDUYHIUOGCDUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dimethoxy-phenyl Moiety: This can be achieved through the methylation of a phenol derivative using dimethyl sulfate or methyl iodide in the presence of a base.

    Construction of the Hexahydro-dibe Core: This involves cyclization reactions, often using catalysts such as palladium or nickel complexes.

    Introduction of the Propionyl Group: This step typically involves acylation reactions using propionyl chloride or anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more sustainable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxy-phenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,3-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H30N2O4/c1-6-22(30)28-19-12-8-7-11-17(19)27-18-14-26(2,3)15-20(29)23(18)24(28)16-10-9-13-21(31-4)25(16)32-5/h7-13,24,27H,6,14-15H2,1-5H3

InChI Key

FDUYHIUOGCDUBX-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC=C4)OC)OC

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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